N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide
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Overview
Description
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve temperatures around 140°C, although lower temperatures can also be used with slightly reduced yields .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave irradiation and catalyst-free conditions, are likely to be employed to ensure sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. It acts as an inhibitor for enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects, including anti-inflammatory and anti-proliferative activities .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar pharmacological properties.
Uniqueness
N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide is unique due to its specific structural features, which confer distinct biological activities. Its ability to act as a multi-target enzyme inhibitor makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H19N5O2S |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide |
InChI |
InChI=1S/C16H19N5O2S/c1-12-11-13(2)21-15(19-20-16(21)18-12)9-6-10-17-24(22,23)14-7-4-3-5-8-14/h3-5,7-8,11,17H,6,9-10H2,1-2H3 |
InChI Key |
QWVGPHVUHWJIOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)CCCNS(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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